HMG-CoA Reductase Inhibition: A 4,300-Fold Potency Gap Distinguishes This Thiazolidinone from Statin-Class Inhibitors
The target compound inhibits pig liver microsomal HMG-CoA reductase with an IC50 of 8.60 µM (8,600 nM) as curated in ChEMBL via BindingDB [1]. By contrast, the standard statin inhibitor simvastatin exhibits an IC50 of 0.2 nM to 15.6 nM against the same enzyme across multiple species, representing a potency advantage of approximately 430- to 43,000-fold for simvastatin . This stark potency differential confirms that CAS 402946-20-7 operates through a mechanistically and structurally distinct interaction with HMG-CoA reductase, not replicable by statins, positioning it as a unique tool compound for studying non-statin HMG-CoA reductase modulation.
| Evidence Dimension | HMG-CoA reductase inhibition (IC50) |
|---|---|
| Target Compound Data | 8,600 nM (8.60 µM) |
| Comparator Or Baseline | Simvastatin: IC50 0.2 nM (Kd) to 15.6–19.3 nM (cellular assays) |
| Quantified Difference | ~430-fold to 43,000-fold weaker than simvastatin |
| Conditions | Target: pig liver microsomes HMG-CoA reductase, 5 min incubation, colorimetric method (NADPH/HMG-CoA). Simvastatin: multiple cellular and enzymatic assays across mouse, rat, and human systems. |
Why This Matters
This compound enables investigation of HMG-CoA reductase biology at a potency window where statins produce maximal inhibition, facilitating studies of partial enzyme modulation or scaffolding functions inaccessible to high-potency statins.
- [1] BindingDB BDBM50356919 / CHEMBL1915760. IC50: 8.60E+3 nM. Inhibition of pig liver microsomes HMG-CoA reductase. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50356919 View Source
